molecular formula C52H46NO4P2PdS- B11927496 Xantphos Palladacycle Gen. 3

Xantphos Palladacycle Gen. 3

Cat. No.: B11927496
M. Wt: 949.4 g/mol
InChI Key: JIMOHYWEUIAPAA-UHFFFAOYSA-N
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Description

The compound (5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline is a complex organophosphorus compound. It is known for its role as a ligand in various metal-catalyzed reactions, particularly those involving palladium. This compound is significant in the field of organic synthesis due to its ability to facilitate a wide range of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane involves the reaction of 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene with palladium salts and methanesulfonic acid. The reaction typically occurs under inert atmosphere conditions to prevent oxidation of the phosphine ligands. The reaction mixture is often heated to facilitate the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

    Oxidation: The phosphine ligands can be oxidized to phosphine oxides.

    Reduction: The palladium center can be reduced to lower oxidation states.

    Substitution: Ligands on the palladium center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Ligand exchange reactions often use phosphine ligands and halide salts.

Major Products

    Oxidation: Phosphine oxides and palladium oxides.

    Reduction: Lower oxidation state palladium complexes.

    Substitution: New palladium-ligand complexes.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in metal-catalyzed reactions. The phosphine ligands coordinate to the palladium center, stabilizing it and facilitating the formation of active catalytic species. The methanesulfonic acid acts as a counterion, balancing the charge of the complex. The 2-phenylaniline moiety can participate in additional coordination or stabilization of the complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane lies in its specific combination of ligands and palladium center, which provides a balance of stability and reactivity. This makes it particularly effective in facilitating a wide range of chemical transformations with high efficiency and selectivity.

Biological Activity

Xantphos Palladacycle Generation 3 (Xantphos Pd G3) is a specialized palladium complex widely recognized for its catalytic properties in organic synthesis, particularly in cross-coupling reactions. This article delves into the biological activity of Xantphos Pd G3, highlighting its mechanisms, applications, and relevant research findings.

Xantphos Pd G3 is characterized by its stability and solubility in various organic solvents. It features a molecular formula that includes a palladium center coordinated with a xanthene-based ligand, specifically designed to enhance catalytic efficiency. The compound has a molar mass of approximately 949.36 g/mol and a melting point range of 164-167 °C, indicating its thermal stability under standard conditions .

Xantphos Pd G3 functions primarily as a catalyst in several key reactions:

  • Negishi Cross-Coupling : This reaction involves the coupling of organohalides with organozinc reagents to form carbon-carbon bonds, crucial for synthesizing natural products and biologically active compounds .
  • Buchwald-Hartwig Reaction : It facilitates the formation of carbon-nitrogen bonds, which are essential in producing pharmaceuticals and agrochemicals .
  • Aminocarbonylation : Xantphos Pd G3 is employed in the aminocarbonylation of heteroaryl bromides, yielding products with good to excellent yields under mild conditions.

Biological Activity and Applications

The biological activity of Xantphos Pd G3 is primarily linked to its role as a catalyst in synthesizing biologically active compounds. Its effectiveness can be attributed to several factors:

  • Lower Catalyst Loadings : Xantphos Pd G3 allows for reduced amounts of catalyst while maintaining high reaction efficiency, making it economically advantageous for industrial applications .
  • Enhanced Reaction Rates : Studies indicate that the concentration of Xantphos significantly influences reaction rates. For instance, optimal palladium-to-ligand ratios enhance turnover frequencies in C-N bond formation reactions .

Case Studies

  • C-N Bond Formation :
    • A study demonstrated that varying the Xantphos:Pd ratio affects the rate of C-N bond formation between 4-tert-butylbromobenzene and morpholine. An optimal ratio of 1:1 was found to maximize turnover frequency, underscoring the importance of ligand concentration on catalytic activity .
  • Aminocarbonylation Reactions :
    • Research highlighted the use of Xantphos Pd G3 in aminocarbonylation reactions where heteroaryl bromides were converted into valuable products with minimal catalyst usage. This method showcased its utility in synthesizing complex molecules with potential biological activity.

Comparative Analysis

The following table summarizes the characteristics and applications of Xantphos Pd G3 compared to other palladium catalysts:

Compound NameKey FeaturesUnique Aspects
Xantphos Palladacycle Gen 2 Earlier generation; less efficient than Gen 3Lower catalytic activity
N-Xantphos Nitrogen-substituted variantEnhanced selectivity for certain substrates
Dppf (1,1'-bis(diphenylphosphino)ferrocene) Versatile but less specific than XantphosBroader applicability but lower efficiency
Xantphos Pd G3 Third generation; high stability and efficiencySuperior performance in cross-coupling reactions

Properties

IUPAC Name

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32OP2.C12H10N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h3-28H,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMOHYWEUIAPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H46NO4P2PdS-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

949.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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